molecular formula C10H10F3N B178620 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 199678-32-5

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B178620
M. Wt: 201.19 g/mol
InChI Key: NGQHLYGRTFVUEM-UHFFFAOYSA-N
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Description

The compound “7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” belongs to a class of organic compounds known as tetrahydroisoquinolines . The trifluoromethyl group is a powerful structural motif in drugs and polymers .


Synthesis Analysis

While specific synthesis methods for “7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” are not available, trifluoromethylation reactions are an important area of research in organic chemistry .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as vibrational spectroscopic studies and natural bond orbital analysis .


Chemical Reactions Analysis

Trifluoromethylation reactions have been developed for the construction of carbon–CF3 bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of a trifluoromethyl group .

Scientific Research Applications

1. Photoredox Catalysis

  • Application Summary: Trifluoromethyl compounds are used in photoredox catalysis, a process that involves the use of light to accelerate chemical reactions. The trifluoromethyl group is particularly useful in this context because it can enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
  • Methods of Application: The process involves the use of visible light, ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes. These elements can catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .
  • Results/Outcomes: The photoredox catalysis provides a new protocol for photocatalytic radical reactions. These reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .

2. Pharmaceutical Applications

  • Application Summary: Trifluoromethyl groups are prevalent in many FDA-approved drugs. The presence of these groups can significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
  • Methods of Application: The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
  • Results/Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

3. Transition Metal-Mediated Trifluoromethylation

  • Application Summary: Trifluoromethyl compounds are used in transition metal-mediated trifluoromethylation reactions. These reactions have seen enormous growth in the last decade due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
  • Methods of Application: The process involves the construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
  • Results/Outcomes: This method has been used to incorporate a trifluoromethyl group into organic motifs, enriching the community towards further improvements in the field of trifluoromethylation reactions .

4. Visible-Light-Driven Photoredox Catalysis

  • Application Summary: Trifluoromethyl compounds are used in visible-light-driven photoredox catalysis. This process involves the generation of the trifluoromethyl radical based on photoredox processes .
  • Methods of Application: The process involves the use of visible light, ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes .
  • Results/Outcomes: This strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions .

5. Materials Engineering

  • Application Summary: Fluorine is now widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
  • Methods of Application: The trifluoromethyl group is incorporated into these materials during their synthesis .
  • Results/Outcomes: The presence of fluorine in these materials can enhance their properties, making them more effective for their intended uses .

6. Agricultural Chemicals

  • Application Summary: Many fluorine-containing physiologically active compounds are also employed as agricultural chemicals .
  • Methods of Application: The trifluoromethyl group is incorporated into these chemicals during their synthesis .
  • Results/Outcomes: The presence of fluorine in these chemicals can enhance their effectiveness, making them more potent as agricultural chemicals .

Safety And Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The field of organofluorine chemistry, which includes compounds like “7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline”, is rapidly growing. Future research directions may include the development of new reagents and catalysts for fluorination and fluoroalkylation methods .

properties

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQHLYGRTFVUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438899
Record name 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

CAS RN

199678-32-5
Record name 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(Trifluoroacetyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (4.1 g, 12 mmol) was dissolved in ethanol (16.0 mL). Potassium carbonate (4.0 g, 29 mmol) and water (4 mL) were added and the mixture was refluxed for 2 h. After cooling, the solution was diluted with water and extracted with dichloromethane four times. The combined extracts were dried (MgSO4), filtered, and concentrated. Purification by high pressure chromatography on silica gel eluting with a gradient of 100% A to 20% B (A=1% NH4OH/5% MeOH/EtOAc; B=1% NH4OH/MeOH) over 13 min provided the title compound (1.4 g, 59%). MS calculated for C10H10F3N: (M+H)+202; found 202.0.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
1%
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
GL Grunewald, TM Caldwell, Q Li… - Journal of medicinal …, 1999 - ACS Publications
A series of 3-fluoromethyl-1,2,3,4-tetrahydroisoquinolines (3-fluoromethyl-THIQs) was proposed, and their phenylethanolamine N-methyltransferase (PNMT) and α 2 -adrenoceptor …
Number of citations: 57 pubs.acs.org
GL Grunewald, MR Seim, J Lu, M Makboul… - Journal of medicinal …, 2006 - ACS Publications
3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs) are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), but are not selective due to significant affinity for …
Number of citations: 48 pubs.acs.org
GL Grunewald, VH Dahanukar, RK Jalluri… - Journal of medicinal …, 1999 - ACS Publications
7-Substituted-1,2,3,4-tetrahydroisoquinolines (7-substituted-THIQs) are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT, EC 2.1.1.28), the enzyme involved in the …
Number of citations: 42 pubs.acs.org
M Vilums, AJM Zweemer… - SMALL …, 2014 - scholarlypublications …
Preclinical animal models suggest that the CCL2/CCR2 axis plays an important role in the development and maintenance of inflammatory disease states (eg, multiple sclerosis, …
X Pan, Z Liu - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
An efficient method for the synthesis of 3-aryl-3-benzazepines via aryne induced [1,2] Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines is described. This approach provided …
Number of citations: 15 pubs.rsc.org
J Shonberg, C Draper-Joyce, SN Mistry… - Journal of Medicinal …, 2015 - ACS Publications
We recently demonstrated that SB269652 (1) engages one protomer of a dopamine D 2 receptor (D 2 R) dimer in a bitopic mode to allosterically inhibit the binding of dopamine at the …
Number of citations: 42 pubs.acs.org
M Vilums, AJM Zweemer, F Barmare… - European journal of …, 2015 - Elsevier
Chemokine ligand 2 (CCL2) mediates chemotaxis of monocytes to inflammatory sites via interaction with its G protein–coupled receptor CCR2. Preclinical animal models suggest that …
Number of citations: 25 www.sciencedirect.com
M Vilums, AJM Zweemer… - SMALL …, 2014 - scholarlypublications …
Chemokine ligand 2 (CCL2) mediates chemotaxis of monocytes to inflammatory sites via interaction with its G protein–coupled receptor CCR2. Preclinical animal models suggest that …
E Kovács, B Huszka, T Gáti, M Nyerges… - The Journal of …, 2019 - ACS Publications
The present study reports regio- and highly diastereoselective preparative methods for the synthesis of versatile alkaloid-type compounds from oxiranylmethyl tetrahydroisoquinolines. 2,…
Number of citations: 5 pubs.acs.org
M Vilums, AJM Zweemer, A Dilanchian… - …, 2015 - Wiley Online Library
Animal models suggest that the chemokine ligand 2/CC‐chemokine receptor 2 (CCL2/CCR2) axis plays an important role in the development of inflammatory diseases. However, CCR2 …

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